molecular formula C10H20Cl2N4 B1456091 4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride CAS No. 1332529-73-3

4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride

Cat. No. B1456091
CAS RN: 1332529-73-3
M. Wt: 267.2 g/mol
InChI Key: ODNVVJGBHLMPMN-UHFFFAOYSA-N
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Description

The compound “4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride” is a unique chemical with the linear formula C6H13N4Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as density, melting point, boiling point, etc., are not provided in the search results .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its structure, featuring a triazole ring fused to a piperidine moiety, makes it a valuable precursor in designing ligands for G-protein-coupled receptors (GPCRs), which are common targets for therapeutic drugs .

Agriculture

As a potential agrochemical intermediate, 4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride could be explored for the development of new pesticides or herbicides. Its triazole core is a common motif in many fungicides, and modifications to this structure could lead to compounds with novel modes of action against plant pathogens .

Material Science

In material science, this compound’s derivatives could be investigated for their properties as organic semiconductors. Triazoles are known for their electron-rich nature, which could contribute to charge transport in organic photovoltaic cells or light-emitting diodes (LEDs) .

Environmental Science

Environmental science research might leverage this compound in the study of pollutant degradation. The nitrogen-rich triazole ring could potentially engage in reactions that break down environmental contaminants, aiding in bioremediation efforts .

Biochemistry

Biochemically, the compound could serve as a selective inhibitor or activator in enzymatic pathways. Its ability to bind to specific enzymes could help elucidate biological processes or serve as a tool in drug discovery, particularly in the study of metabolic diseases .

Pharmacology

In pharmacology, the compound’s role could extend to being a pharmacophore in drug design. Its structural features might mimic those of natural ligands, allowing it to interact with biological targets and modulate their activity, which is crucial in the development of new medications .

Safety And Hazards

The compound is classified under GHS07 and has hazard statements H317 - H319 . It is also classified under Eye Irrit. 2 - Skin Sens. 1 . Precautionary statements include P261 - P280 - P280 - P333 + P313 - P337 + P313 - P362 + P364 .

properties

IUPAC Name

4-(4-propyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4.2ClH/c1-2-7-14-8-12-13-10(14)9-3-5-11-6-4-9;;/h8-9,11H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNVVJGBHLMPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NN=C1C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride
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4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride
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4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride
Reactant of Route 4
4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride
Reactant of Route 5
4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride
Reactant of Route 6
4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride

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